molecular formula C20H21BrN2O2 B3543515 2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide

2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide

Cat. No.: B3543515
M. Wt: 401.3 g/mol
InChI Key: JVRGOZNQRWPKNK-UHFFFAOYSA-N
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Description

The compound “2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide” is likely to be an organic compound containing a benzamide group, which is a carboxamide derived from benzoic acid, and a bromobenzoyl group, which is a benzoyl group substituted with a bromine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-bromobenzoyl chloride with 2-amino-N-cyclohexylbenzamide. The 4-bromobenzoyl chloride would act as an acylating agent, introducing the 4-bromobenzoyl group to the amino group of the 2-amino-N-cyclohexylbenzamide .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring core, with a bromine atom and a benzoyl group attached to one carbon, and an amide group attached to another carbon. The amide group would likely be substituted with a cyclohexyl group .


Chemical Reactions Analysis

As an amide, this compound could undergo various reactions. For example, it could be hydrolyzed to produce 4-bromobenzoic acid and 2-amino-N-cyclohexylbenzamine. It could also react with Grignard or organolithium reagents to form ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it would likely be a solid at room temperature. Its solubility in water would depend on the polarity of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use. If it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied further for potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-15-12-10-14(11-13-15)19(24)23-18-9-5-4-8-17(18)20(25)22-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRGOZNQRWPKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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